![molecular formula C15H18N4O B2659195 3-[3-(1,5-Dimethylpyrazol-4-yl)phenyl]piperazin-2-one CAS No. 2241139-58-0](/img/structure/B2659195.png)
3-[3-(1,5-Dimethylpyrazol-4-yl)phenyl]piperazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[3-(1,5-Dimethylpyrazol-4-yl)phenyl]piperazin-2-one, also known as DMPP, is a chemical compound that belongs to the class of piperazine derivatives. DMPP is a widely studied compound due to its potential applications in various fields of science, including medicinal chemistry, pharmacology, and neuroscience.
科学的研究の応用
3-[3-(1,5-Dimethylpyrazol-4-yl)phenyl]piperazin-2-one has been studied extensively for its potential applications in medicinal chemistry and pharmacology. 3-[3-(1,5-Dimethylpyrazol-4-yl)phenyl]piperazin-2-one has been shown to possess antipsychotic, anxiolytic, and antidepressant properties in animal models. 3-[3-(1,5-Dimethylpyrazol-4-yl)phenyl]piperazin-2-one has also been studied for its potential use in the treatment of Parkinson's disease, as it has been shown to increase dopamine release in the brain. Additionally, 3-[3-(1,5-Dimethylpyrazol-4-yl)phenyl]piperazin-2-one has been studied for its potential use as a radioligand in positron emission tomography (PET) imaging studies.
作用機序
3-[3-(1,5-Dimethylpyrazol-4-yl)phenyl]piperazin-2-one acts as a partial agonist at the dopamine D2 receptor and a full agonist at the serotonin 5-HT1A receptor. 3-[3-(1,5-Dimethylpyrazol-4-yl)phenyl]piperazin-2-one has also been shown to increase the release of dopamine in the prefrontal cortex and striatum, which may contribute to its antipsychotic and antidepressant properties.
Biochemical and Physiological Effects:
3-[3-(1,5-Dimethylpyrazol-4-yl)phenyl]piperazin-2-one has been shown to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter release and the regulation of intracellular signaling pathways. 3-[3-(1,5-Dimethylpyrazol-4-yl)phenyl]piperazin-2-one has also been shown to have antioxidant and anti-inflammatory properties.
実験室実験の利点と制限
One advantage of using 3-[3-(1,5-Dimethylpyrazol-4-yl)phenyl]piperazin-2-one in lab experiments is its well-characterized pharmacological profile, which allows for precise and reproducible results. However, one limitation of using 3-[3-(1,5-Dimethylpyrazol-4-yl)phenyl]piperazin-2-one is its relatively low potency, which may require the use of high concentrations in experiments.
将来の方向性
There are several future directions for the study of 3-[3-(1,5-Dimethylpyrazol-4-yl)phenyl]piperazin-2-one. One area of interest is the development of more potent analogs of 3-[3-(1,5-Dimethylpyrazol-4-yl)phenyl]piperazin-2-one for use in pharmacological studies. Another area of interest is the investigation of the potential therapeutic applications of 3-[3-(1,5-Dimethylpyrazol-4-yl)phenyl]piperazin-2-one in the treatment of various neurological and psychiatric disorders. Additionally, the use of 3-[3-(1,5-Dimethylpyrazol-4-yl)phenyl]piperazin-2-one as a radioligand in PET imaging studies may provide valuable insights into the function of dopamine and serotonin receptors in the brain.
合成法
3-[3-(1,5-Dimethylpyrazol-4-yl)phenyl]piperazin-2-one can be synthesized using a variety of methods, including the reaction of 1,5-dimethyl-4-nitro-1H-pyrazole with 3-bromoaniline in the presence of a palladium catalyst. The resulting intermediate is then reduced to 3-[3-(1,5-Dimethylpyrazol-4-yl)phenyl]piperazin-2-one using lithium aluminum hydride. Other methods of synthesis include the reaction of 1,5-dimethylpyrazole-4-carboxylic acid with 3-bromoaniline, followed by cyclization and reduction.
特性
IUPAC Name |
3-[3-(1,5-dimethylpyrazol-4-yl)phenyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-10-13(9-18-19(10)2)11-4-3-5-12(8-11)14-15(20)17-7-6-16-14/h3-5,8-9,14,16H,6-7H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRTNCMBPHWMTFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C2=CC(=CC=C2)C3C(=O)NCCN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


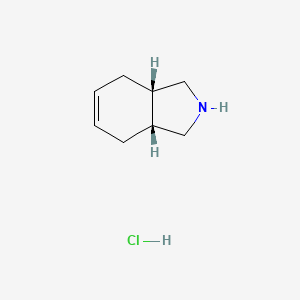
![N-[3-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-sulfonamide](/img/structure/B2659116.png)
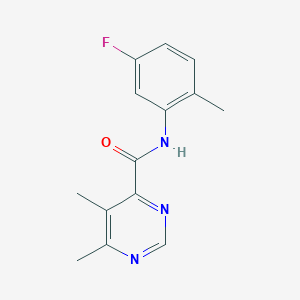
![N-cyclopentyl-2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2659118.png)
![2-({5-[(4-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B2659120.png)

![5-chloro-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-methoxybenzamide](/img/structure/B2659122.png)

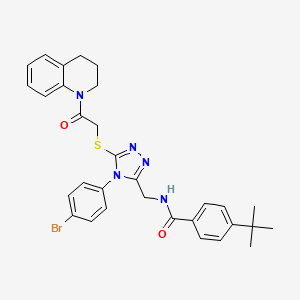

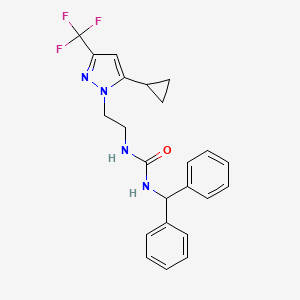
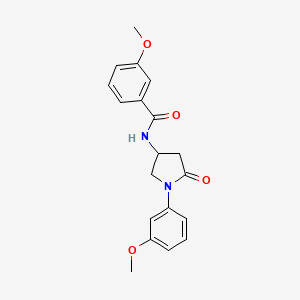
![(2Z)-2-[(2-fluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2659134.png)